

Succinoadenosine and its Nexus to Succinylpurinemic Autism: A Technical Guide

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Compound of Interest

Compound Name: Succinoadenosine

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Executive Summary

Succinylpurinemic autism, clinically known as Adenylosuccinate Lyase (ADSL) deficiency, is a rare autosomal recessive metabolic disorder characterized by significant neurological impairments, including psychomotor retardation, epilepsy, and autistic features. The underlying cause is a defect in the ADSL gene, which encodes the enzyme adenylosuccinate lyase. This enzyme plays a crucial role in two distinct steps of the de novo purine synthesis and the purine nucleotide cycle. A deficiency in ADSL leads to the accumulation of two neurotoxic compounds: succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr) in bodily fluids. The quantification of these metabolites, particularly **succinoadenosine**, is a primary biomarker for the diagnosis of this condition. This guide provides an in-depth overview of the biochemical basis of ADSL deficiency, detailed experimental protocols for diagnosis and research, and a summary of the quantitative data linking **succinoadenosine** levels to the clinical phenotypes of succinylpurinemic autism.

The Biochemical Core of ADSL Deficiency

Adenylosuccinate lyase is a critical enzyme in the synthesis of purines, the building blocks of DNA and RNA. It catalyzes two non-sequential reactions:

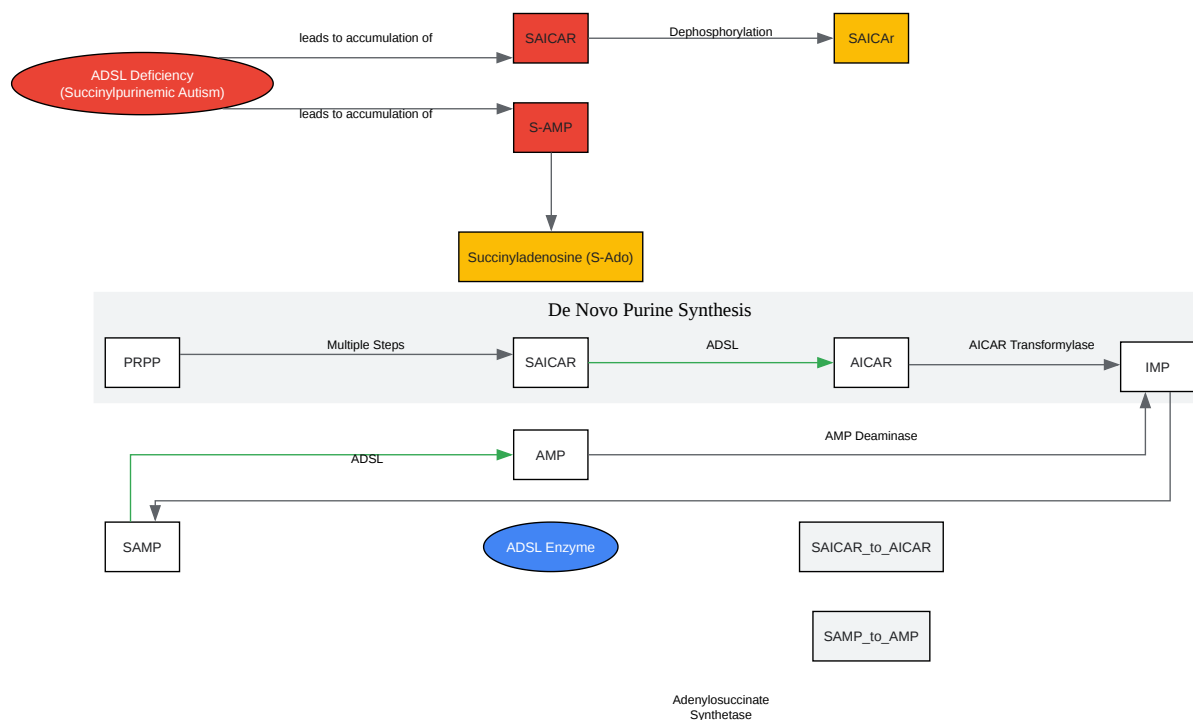
- In the de novo purine synthesis pathway: ADSL converts succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR).

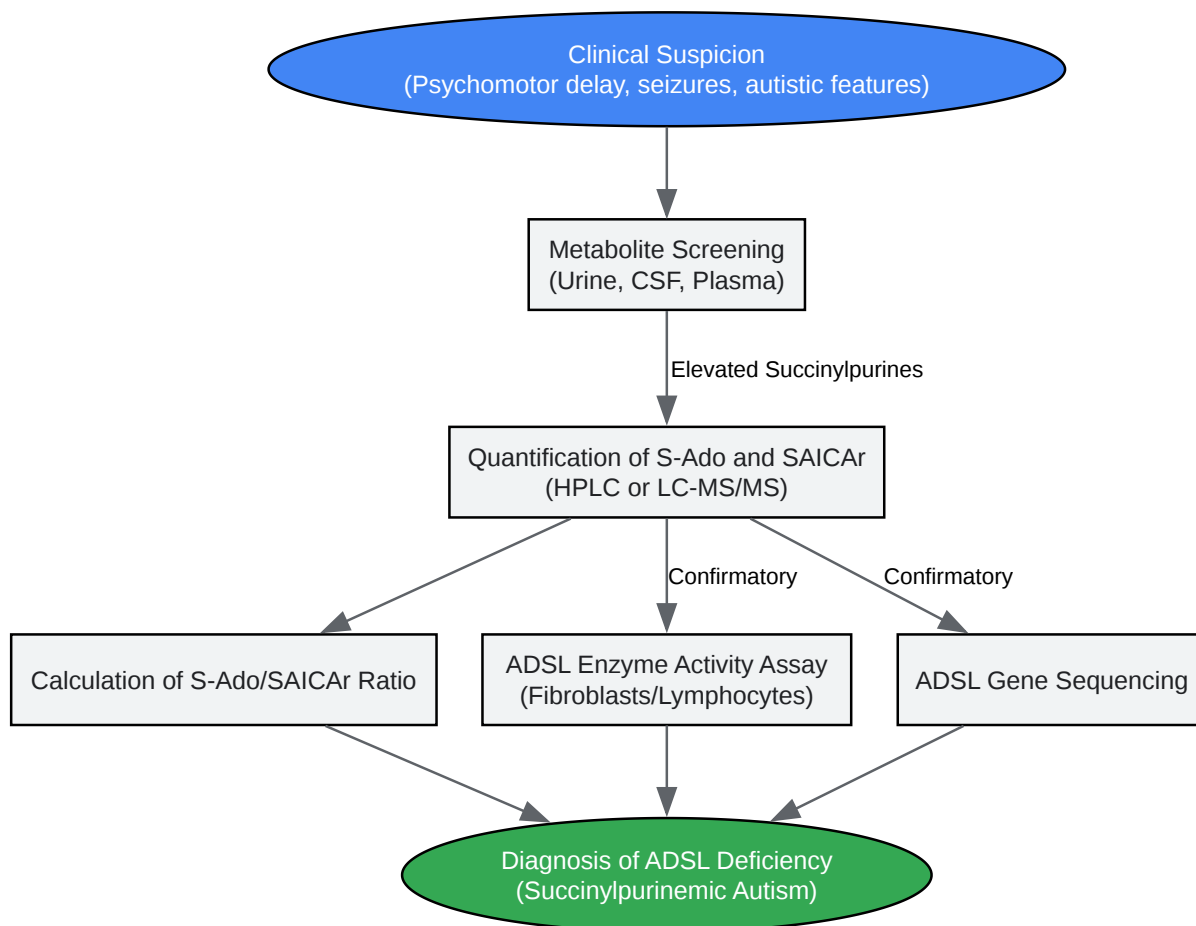
- In the purine nucleotide cycle: ADSL cleaves adenylosuccinate (S-AMP) to form adenosine monophosphate (AMP) and fumarate.

A deficiency in ADSL disrupts both pathways, leading to the accumulation of the substrates SAICAR and S-AMP. These are subsequently dephosphorylated to SAICAr and succinyladenosine (S-Ado), respectively, which are then released into the cerebrospinal fluid (CSF), urine, and plasma.^[1]^[2] The accumulation of these succinylpurines is believed to be neurotoxic, leading to the clinical manifestations of the disorder.^[2]

Signaling Pathways

The following diagrams illustrate the pivotal role of ADSL in purine metabolism and the consequences of its deficiency.





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References

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- 2. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
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